molecular formula C7H9BrN2O2 B13665075 Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B13665075
M. Wt: 233.06 g/mol
InChI Key: JNPZRGLPRJIQPY-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ethyl 1-amino-4-alkylamino-1H-pyrrole-2-carboxylate, while coupling reactions can produce biaryl or diaryl derivatives .

Scientific Research Applications

Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and bromo substituents on the pyrrole ring. This combination allows for versatile reactivity and the potential to form a wide range of derivatives, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

ethyl 1-amino-4-bromopyrrole-2-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-3-5(8)4-10(6)9/h3-4H,2,9H2,1H3

InChI Key

JNPZRGLPRJIQPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1N)Br

Origin of Product

United States

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